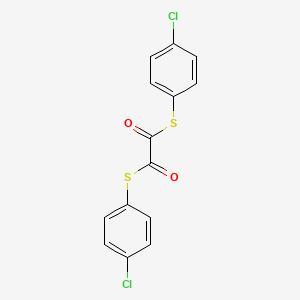

Bis(4-chlorothiophenyl)oxalate

Description

Overview of Thioester Derivatives in Organic Synthesis

Thioesters are structural analogs of esters where a sulfur atom replaces the linking oxygen of the ester group. fiveable.mewikipedia.org This substitution has profound chemical consequences. The carbon-sulfur bond is weaker and less polarized than the corresponding carbon-oxygen bond, making thioesters more reactive acylating agents. fiveable.me This enhanced reactivity makes them valuable intermediates in organic synthesis for creating a variety of other functional groups, including ketones, amides, and other esters. acs.org

In biochemistry, thioesters are of fundamental importance, most notably in the form of acetyl-CoA, which is central to metabolism and the biosynthesis of fatty acids and steroids. wikipedia.orggonzaga.edu The high-energy nature of the thioester bond allows it to drive reactions that would otherwise be thermodynamically unfavorable. taylorandfrancis.com This biological precedent underscores the inherent reactivity and utility of the thioester functional group present in Bis(4-chlorothiophenyl)oxalate.

Significance of Halogenated Aromatic Moieties in Compound Design

The incorporation of halogens, such as chlorine, onto aromatic rings is a common and powerful strategy in the design of new molecules for pharmaceuticals, agrochemicals, and materials. numberanalytics.comnih.gov Halogen atoms influence a compound's properties in several ways:

Electronic Effects : Chlorine is an electron-withdrawing group, which can significantly alter the reactivity of the aromatic ring and other functional groups attached to it.

Lipophilicity : Halogens generally increase the lipophilicity (fat-solubility) of a molecule, which can affect its transport properties and interactions within biological systems. iloencyclopaedia.org

Halogen Bonding : Heavier halogens like chlorine can act as Lewis acids, forming specific, directional interactions known as halogen bonds with electron-donating atoms. acs.org This type of interaction is increasingly recognized and exploited in drug design and crystal engineering to control molecular assembly and enhance binding affinity. acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

24455-25-2 |

|---|---|

Molecular Formula |

C14H8Cl2O2S2 |

Molecular Weight |

343.2 g/mol |

IUPAC Name |

1-S,2-S-bis(4-chlorophenyl) ethanebis(thioate) |

InChI |

InChI=1S/C14H8Cl2O2S2/c15-9-1-5-11(6-2-9)19-13(17)14(18)20-12-7-3-10(16)4-8-12/h1-8H |

InChI Key |

NDEFWMFSVXHDCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1SC(=O)C(=O)SC2=CC=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Techniques

Fundamental Synthetic Pathways to Bis(4-chlorothiophenyl)oxalate

The foundational methods for synthesizing this compound rely on the reaction of a sulfur-containing nucleophile with an oxalic acid derivative.

The most common and direct method for preparing this compound is through the condensation of 4-chlorothiophenol (B41493) with oxalyl chloride. wikipedia.orglibretexts.org This reaction is a classic example of nucleophilic acyl substitution.

The reaction can be summarized as follows: 2 HSC₆H₄Cl + ClCOCOCl + 2 (C₂H₅)₃N → (C₆H₄ClS)₂ (CO)₂ + 2 (C₂H₅)₃N·HCl

While the use of oxalyl chloride is prevalent, research into alternative precursors aims to address factors such as cost, safety, and substrate availability. One potential alternative pathway is the reaction of an alkali metal salt of 4-chlorothiophenol, such as sodium 4-chlorothiophenolate, with oxalyl chloride. wikipedia.org This method avoids the need for a separate base in the reaction mixture, as the salt is already in its reactive, deprotonated form.

Another explored avenue for thioester synthesis, in general, is the condensation of a carboxylic acid with a thiol using a dehydrating agent. wikipedia.org In this context, oxalic acid could be reacted directly with 4-chlorothiophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.org

Furthermore, transesterification represents a viable alternative. This would involve reacting a common dialkyl oxalate (B1200264), such as diethyl oxalate, with 4-chlorothiophenol. This reaction is typically catalyzed by an acid or a base and involves the exchange of the ethoxy groups of the diethyl oxalate with the 4-chlorothiophenyl group. The removal of the ethanol (B145695) byproduct helps to drive the equilibrium towards the desired product.

Modern synthetic methods also include the dehydrogenative coupling of alcohols and thiols, which could be adapted for this synthesis, although this is a more advanced and less common approach for this specific compound. researchgate.net

Optimization Strategies for Enhanced Yield and Purity

Achieving high yield and purity is critical for obtaining research-grade this compound. This requires a systematic approach to optimizing reaction parameters and solvent choice.

The yield of this compound is highly dependent on the stoichiometry of the reactants and the reaction conditions. A systematic investigation of these parameters is crucial for optimization. For the condensation reaction involving oxalyl chloride, the molar ratio of the reactants is a key variable. Using a slight excess (e.g., 10%) of the tertiary amine base is reported to be beneficial, ensuring the complete scavenging of the HCl byproduct and preventing side reactions that could lower the yield. wikipedia.org Reducing the amount of base can lead to a significant decrease in yield due to the presence of residual acid which can inhibit the nucleophilic attack of the thiophenol. wikipedia.org

Factorial design experiments can be employed to systematically evaluate the impact of multiple variables simultaneously, such as molar ratios, temperature, reaction time, and catalyst type, to identify the optimal conditions for the synthesis. wikipedia.org

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Condition | Rationale/Observation |

|---|---|---|

| Reactants | 4-Chlorothiophenol, Oxalyl Chloride | Standard precursors for condensation. wikipedia.org |

| Base | Triethylamine | Acts as an HCl scavenger. wikipedia.org |

| Base Stoichiometry | 10% excess relative to oxalyl chloride | Ensures complete HCl removal, maximizing yield. wikipedia.org |

| Initial Temperature | 0°C | Mitigates the exothermic nature of the reaction. wikipedia.org |

| Reaction Temperature | 110°C (Reflux in Toluene) | Drives the reaction to completion. wikipedia.org |

| Reaction Time | 60 minutes at reflux | Sufficient for high conversion. wikipedia.org |

The choice of solvent plays a significant role in the efficiency of the synthesis and the ease of product isolation. Polar aprotic solvents are generally preferred for this type of reaction. Toluene (B28343) is a commonly used solvent due to its ability to dissolve the reactants and its high boiling point (110°C), which is suitable for reflux conditions, ensuring the reaction goes to completion. wikipedia.org Dichloromethane (B109758) is another suitable solvent. wikipedia.org

The use of lower-boiling point solvents, such as diethyl ether, has been shown to reduce the reaction efficiency, leading to incomplete conversion and lower yields. wikipedia.org The solvent's properties also affect the workup procedure; a solvent in which the product has low solubility at room temperature can simplify isolation by precipitation.

Table 2: Effect of Solvent on Synthesis Efficiency

| Solvent | Boiling Point (°C) | Effect on Efficiency |

|---|---|---|

| Toluene | 110.6 | High efficiency, suitable for reflux. wikipedia.org |

| Dichloromethane | 39.6 | Effective, though lower boiling point may require longer reaction times. wikipedia.org |

| Diethyl Ether | 34.6 | Reduced efficiency due to low boiling point and incomplete conversion. wikipedia.org |

Purification and Isolation Protocols for Research-Grade Material

After the reaction is complete, a series of purification steps are necessary to isolate this compound of high purity. The initial workup typically involves cooling the reaction mixture to room temperature to allow the product to precipitate. wikipedia.org The solid product is then collected by vacuum filtration. wikipedia.org

The crude product is washed sequentially with a non-polar solvent like hexane (B92381) to remove unreacted starting materials and any organic-soluble impurities. wikipedia.org A subsequent wash with deionized water is performed to remove the hydrochloride salt of the tertiary amine base. wikipedia.org

For obtaining research-grade material, recrystallization is a common and effective purification technique. The crude product can be dissolved in a minimal amount of a hot solvent, such as toluene or a mixture of dichloromethane and hexane, and then cooled slowly to allow for the formation of pure crystals. wikipedia.org

Column chromatography is another method used for purification, particularly for removing closely related impurities. A silica (B1680970) gel column with an eluent system such as ethyl acetate/hexane can be employed to achieve high purity. wikipedia.org The purity of the final product is typically assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org

Mechanistic Investigations of Chemical Transformations

Electron Transfer Processes and Radical Pathways

The oxalate (B1200264) moiety is susceptible to electron transfer reactions, leading to the formation of radical anions that can subsequently undergo fragmentation. These processes are central to understanding the reactivity of bis(4-chlorothiophenyl)oxalate in various chemical environments.

The electrochemical reduction of diaryl oxalates, such as this compound, initiates with a one-electron transfer to the oxalate core, forming a radical anion. This process is a classic example of an EC (Electron transfer-Chemical step) mechanism. The initial electron transfer is typically reversible, but the resulting radical anion is often unstable and undergoes rapid cleavage of the C–O bond. This fragmentation yields a stable carboxylate anion and a radical species. nii.ac.jpresearchgate.net

The stability of the leaving radical significantly influences the rate of this cleavage. For instance, in the case of ethyl 4-substituted benzyl (B1604629) oxalates, the cleavage results in an oxalate anion and a benzyl radical. The rate of this cleavage is highly dependent on the nature of the substituent on the benzyl group. researchgate.net Electron-withdrawing groups stabilize the resulting radical, thereby accelerating the cleavage rate. Conversely, electron-donating groups destabilize the radical and slow down the fragmentation.

The general pathway for the fragmentation of oxalate ester radical-anions can be depicted as follows:

Scheme 1: Pathways for the fragmentation of oxalate ester radical-anions umich.edu

In this representation, "Ar" stands for the 4-chlorophenyl group.

The cleavage of the sulfur-carbon bond is facilitated by the formation of the resonance-stabilized 4-chlorothiophenoxyl radical (Ar-S•). The presence of the electron-withdrawing chlorine atom on the phenyl ring is expected to influence the reduction potential and the stability of the resulting radical.

Table 1: Rate Constants for the Cleavage of Radical Anions of Ethyl 4-Substituted Benzyl Oxalates

| Substituent (X) on Benzyl Group | Reduction Potential (E⁰) / V (vs. SCE) | Rate Constant (k) / s⁻¹ |

| OMe | -2.18 | 1.0 x 10⁵ |

| Me | -2.19 | 1.5 x 10⁵ |

| H | -2.20 | 2.0 x 10⁵ |

| Cl | -2.15 | 1.0 x 10⁶ |

| CN | -2.05 | > 10⁷ |

Data adapted from studies on ethyl 4-substituted benzyl oxalates to illustrate the effect of substituents on the cleavage rate. The data indicates that electron-withdrawing groups (like Cl and CN) increase the rate of cleavage. researchgate.net

Following the initial cleavage, decarboxylation can be a subsequent key step in the reaction cascade of oxalate derivatives. The carboxylate radical formed can lose carbon dioxide to generate a new radical species. While the primary cleavage of the oxalate ester radical anion typically yields a carboxylate anion rather than a carboxylate radical, decarboxylative pathways are prominent in other reactions of oxalate derivatives, particularly under photolytic or oxidative conditions. nii.ac.jpumich.edu

For instance, the photoredox-mediated activation of oxalate esters derived from aliphatic alcohols has been shown to proceed through a radical decarboxylation process, yielding alkyl radicals and carbon dioxide as the sole byproduct. researchgate.net In the context of this compound, oxidative processes could lead to the formation of species that undergo decarboxylation.

Furthermore, the electrochemical oxidation of oxalate (C₂O₄²⁻) can lead to the formation of the carbon dioxide radical anion (CO₂•⁻), a potent reducing agent, after a rapid decomposition of the initially formed oxalate radical. chemrxiv.org This highlights the diverse radical pathways accessible through oxalate chemistry.

Diaryl oxalates are known to be convenient unimolecular sources of aryloxyl radicals under photochemical conditions. researchgate.net Upon absorption of light, these molecules can undergo homolytic cleavage of the O–C bond to generate two aryloxyl radicals and two molecules of carbon monoxide, or a concerted decarboxylation to yield the aryloxyl radicals directly.

For this compound, photochemical excitation would be expected to lead to the formation of 4-chlorothiophenoxyl radicals. The presence of the sulfur atom, which has a lower bond dissociation energy for the S-C bond compared to the O-C bond in analogous diaryl oxalates, may influence the efficiency and pathway of this photochemical fragmentation. The generated 4-chlorothiophenoxyl radicals are key intermediates that can initiate subsequent reactions, such as hydrogen abstraction or addition to unsaturated systems.

Proton-Coupled Electron Transfer (PCET) Mechanisms Relevant to Thiophenol Derivatives

The thiophenol moiety in this compound introduces the possibility of proton-coupled electron transfer (PCET) mechanisms. PCET reactions involve the concerted or sequential transfer of an electron and a proton. umich.edu In the context of thiophenol derivatives, the S–H bond can act as a proton donor. While this compound itself does not have an S-H bond, its reaction products or interactions with protic media could involve intermediates where PCET becomes relevant.

Studies on the PCET reactions of thiophenols with photoexcited metal complexes have shown that the mechanism can vary depending on the specific nature of the thiophenol. umich.edu The acidity of the thiol proton and the redox potential of the thiophenolate are key parameters. For instance, in catalytic cycles involving thiophenols, PCET can be a crucial step for the regeneration of the active catalyst. acs.org

Understanding the potential for PCET is important when considering the reactivity of this compound in biological or protic environments, where proton transfer events are ubiquitous.

Reaction Kinetics and Thermodynamic Considerations

The rates and equilibria of the chemical transformations of this compound are dictated by kinetic and thermodynamic parameters. Studies on related oxalate esters provide valuable insights into these aspects.

The kinetics of reactions involving oxalate esters have been investigated under various conditions. For example, the rate of cleavage of electrochemically generated radical-anions of ethyl 4-substituted benzyl oxalates has been determined using cyclic voltammetry and digital simulation. researchgate.net These studies reveal a strong dependence of the cleavage rate on the electronic properties of the substituents, as illustrated in Table 1.

The thermal decomposition of diaryl oxalates has also been the subject of kinetic studies. For instance, the decomposition of dibenzhydryl oxalate and its para-substituted analogs follows first-order kinetics, with the rate being influenced by the substituents on the phenyl rings. koreascience.kr A Hammett correlation of the decomposition rates with σ+ substituent parameters suggests the development of positive charge in the transition state.

Table 2: Activation Parameters for the Thermal Decomposition of Para-Substituted Dibenzhydryl Oxalates

| Substituent | Temperature (°C) | k x 10⁵ (s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| H | 230.2 | 1.83 | 36.6 | 6.8 |

| 4,4'-Dichloro | 230.2 | 0.44 | 38.4 | 7.9 |

| 4,4'-Dimethyl | 230.2 | 13.8 | 34.0 | 4.9 |

| 4,4'-Dimethoxy | 230.2 | 167 | 31.2 | 3.4 |

This data for dibenzhydryl oxalates illustrates how substituents affect the rate and activation parameters of thermal decomposition. Electron-donating groups (e.g., methoxy) accelerate the reaction, as indicated by the lower activation enthalpy (ΔH‡). koreascience.kr

For this compound, the presence of the electron-withdrawing chloro groups would be expected to influence the kinetics of its reactions in a predictable manner based on Hammett-type relationships. For electrophilic reactions, the chloro-substituents would be deactivating, while for nucleophilic attack on the carbonyl carbons, they would be activating.

Influence of Substituent Effects on Reaction Kinetics

The electronic nature of substituents on the aryl groups of diaryl oxalates plays a pivotal role in determining the rates of their chemical reactions, particularly in processes like peroxyoxalate chemiluminescence. While specific kinetic data for this compound is not extensively documented in publicly available literature, the principles governing substituent effects can be understood by examining related diaryl oxalate compounds. The 4-chloro substituent is moderately electron-withdrawing through induction, a property that significantly impacts the electrophilicity of the carbonyl carbons in the oxalate moiety.

In the context of the peroxyoxalate reaction, a key step involves the nucleophilic attack of a hydroperoxide anion on one of the ester's carbonyl carbons. The rate of this reaction is highly sensitive to the nature of the leaving group, in this case, the 4-chlorothiophenolate anion. An electron-withdrawing substituent, such as the chlorine atom in the para position, enhances the stability of the departing thiophenolate anion by delocalizing the negative charge. This increased stability of the leaving group generally leads to an acceleration of the reaction rate.

Studies on analogous oxygen-based diaryl oxalates in chemiluminescence reactions have demonstrated a clear correlation between the electron-withdrawing strength of the substituents and the reaction's quantum yield. For instance, bis(2,4,6-trichlorophenyl)oxalate (TCPO), a compound with highly electron-withdrawing chloro substituents, is a benchmark reagent in many chemiluminescent systems due to its high reactivity and efficiency. nih.govwikipedia.org The presence of multiple chlorine atoms makes the phenolate (B1203915) a very good leaving group, thus facilitating the nucleophilic attack by hydrogen peroxide. Conversely, diaryl oxalates with electron-donating groups, such as a methyl group in bis(4-methylphenyl)oxalate (BMePO), exhibit slower reaction rates. nih.gov

This trend allows for a qualitative prediction of the reactivity of this compound. The 4-chloro substituent would render the carbonyl carbons more electrophilic than in an unsubstituted diaryl thiooxalate, leading to faster reaction kinetics. The thioester linkage itself, when compared to an ester linkage, can also influence reactivity, though the electronic effect of the 4-chloro substituent is expected to be a dominant factor.

To illustrate the impact of substituents on chemiluminescence, a key reaction of diaryl oxalates, the following table, derived from studies on related compounds, shows the relative performance of different diaryl oxalates.

| Diaryl Oxalate | Substituent(s) | Nature of Substituent(s) | Relative Chemiluminescence Quantum Yield |

| Bis(2,4,6-trichlorophenyl)oxalate (TCPO) | 2,4,6-trichloro | Strongly Electron-Withdrawing | High |

| Bis(4-methylphenyl)oxalate (BMePO) | 4-methyl | Electron-Donating | Low |

| Bis[2-(methoxycarbonyl)phenyl]oxalate (DMO) | 2-methoxycarbonyl | Electron-Withdrawing | High |

This table is illustrative of the general principles of substituent effects on peroxyoxalate chemiluminescence and is based on findings for oxygen-based diaryl oxalates. nih.gov

Intermolecular Interactions and Reaction Selectivity

Beyond the intramolecular electronic effects, the non-covalent interactions that this compound can participate in are crucial in understanding its behavior in the condensed phase, influencing both reaction selectivity and the formation of ordered structures.

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). nih.gov In this compound, the chlorine atoms attached to the phenyl rings can act as halogen bond donors. The strength of this interaction increases with the electron-withdrawing character of the group to which the halogen is attached, and from chlorine to iodine. nih.gov

The sulfur atom of the thioester linkage, with its lone pairs of electrons, can potentially act as a halogen bond acceptor. While the sulfur in a thioester is generally less nucleophilic than in a thione, studies on related sulfur-containing heterocyclic compounds have established the propensity of sulfur to participate in halogen bonds, for instance, in C=S···I interactions. rsc.org It is conceivable that in the solid state or in non-polar solvents, intermolecular C-Cl···S halogen bonds could play a role in the pre-organization of this compound molecules.

The interplay of various non-covalent interactions, including halogen bonding, π-π stacking between the aromatic rings, and van der Waals forces, can lead to the self-assembly of this compound molecules into well-defined supramolecular structures. nih.gov The formation of such assemblies can have a profound impact on the compound's reactivity.

In the solid state, the crystal packing arrangement, dictated by these intermolecular forces, can determine which parts of the molecule are accessible to reactants. For instance, if the thioester carbonyl groups are buried within a tightly packed structure, their reactivity might be significantly diminished compared to their reactivity in solution. Conversely, if the supramolecular assembly creates channels or pores, this could facilitate the diffusion of reactants and potentially lead to selective reactions within the crystalline matrix.

The study of halogenated thiacalixarenes, which are macrocyclic compounds containing sulfur and halogenated phenyl rings, provides a pertinent example of how such interactions lead to complex supramolecular architectures. researchgate.net In these systems, halogen bonds, halogen-halogen interactions, and halogen-π interactions are instrumental in directing the formation of specific host-guest complexes and extended networks. researchgate.net By analogy, it is reasonable to infer that this compound would engage in similar interactions, leading to supramolecular assemblies with unique chemical properties. The reactivity of the compound within such an assembly would be a function of the collective properties of the organized system rather than the simple sum of its individual molecules.

Spectroscopic and Diffraction Based Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of bis(4-chlorothiophenyl)oxalate, the most prominent features in the FTIR spectrum are associated with the thioester and oxalate (B1200264) moieties. The carbonyl (C=O) stretching vibration of the oxalate group typically appears as a strong absorption band in the region of 1750-1730 cm⁻¹. The presence of the electron-withdrawing chlorothiophenyl groups can influence the exact position of this band. Furthermore, the C-S stretching vibration of the thioester linkage is expected to be observed in the fingerprint region, typically between 800 and 600 cm⁻¹. The aromatic C-Cl stretching vibration will also be present, usually in the range of 1100-1000 cm⁻¹. The analysis of these characteristic absorption bands provides definitive evidence for the presence of the key functional groups within the molecular structure.

Table 1: Characteristic FTIR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carbonyl (Oxalate) | C=O Stretch | 1750 - 1730 |

| Thioester | C-S Stretch | 800 - 600 |

| Aryl Halide | C-Cl Stretch | 1100 - 1000 |

| Aromatic Ring | C=C Stretch | ~1600 - 1450 |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. nih.gov It is particularly useful for observing non-polar bonds and symmetric vibrations, providing a unique "molecular fingerprint" of the compound. nih.gov For this compound, the symmetric stretching vibrations of the aromatic rings and the C-S bonds are expected to give rise to strong Raman signals. The disulfide bridge, if present as an impurity or degradation product, would also be readily detectable by a characteristic S-S stretching band around 500-400 cm⁻¹. Furthermore, low-frequency Raman scattering can provide insights into the conformational flexibility of the molecule, such as the torsional modes between the thiophenyl and oxalate groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms within a molecule and for studying its dynamic behavior in solution.

The ¹H NMR spectrum of this compound is characterized by signals arising from the aromatic protons. libretexts.org Due to the para-substitution pattern on the thiophenyl rings, the aromatic protons will appear as a set of two doublets, characteristic of an AA'BB' spin system. libretexts.org The chemical shifts of these protons are influenced by the electron-withdrawing nature of both the chlorine atom and the oxalate group, and are expected to be in the downfield region, typically between 7.0 and 8.0 ppm. The integration of these signals will confirm the presence of four protons on each aromatic ring. The absence of any signals in the aliphatic region would confirm the purity of the compound and the absence of any non-aromatic protons.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals will be observed for each unique carbon environment. The carbonyl carbons of the oxalate group are expected to resonate at a significantly downfield chemical shift, typically in the range of 155-165 ppm. soton.ac.uk The aromatic carbons will appear in the region of 120-140 ppm. The carbon attached to the sulfur atom (C-S) will be shifted downfield compared to the other aromatic carbons due to the electronegativity of sulfur. Similarly, the carbon attached to the chlorine atom (C-Cl) will also exhibit a downfield shift. The symmetry of the molecule will result in a specific number of signals corresponding to the unique carbon atoms in the structure.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 155 - 165 |

| Aromatic (C-S) | 130 - 140 |

| Aromatic (C-Cl) | 130 - 140 |

| Aromatic (C-H) | 120 - 130 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography stands as a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This method offers unparalleled detail regarding the molecule's conformation, as well as the non-covalent interactions that dictate its packing in the crystal lattice.

While a specific, publicly accessible single-crystal X-ray diffraction study for this compound is not available in the surveyed literature, the expected molecular geometry can be inferred from the known structures of its constituent parts and related thiophene (B33073) derivatives. nih.govresearchgate.netfigshare.comresearchgate.net The technique would provide the exact coordinates of each atom, allowing for the precise calculation of bond lengths, bond angles, and torsion angles.

Table 1: Expected Bond Parameters for this compound from X-ray Crystallography This table presents theoretically expected values based on typical data for related structures, as specific experimental data for the title compound is not publicly available.

| Parameter | Bond | Expected Value |

|---|---|---|

| Bond Lengths | C=O (oxalate) | ~ 1.20 Å |

| C-C (oxalate) | ~ 1.54 Å | |

| C-O (ester) | ~ 1.35 Å | |

| O-S (ester) | ~ 1.68 Å | |

| S-C (thiophene) | ~ 1.77 Å | |

| C-Cl (aromatic) | ~ 1.74 Å | |

| Bond Angles | O-C-C (oxalate) | ~ 110° |

| C-O-S (ester) | ~ 118° | |

| O-S-C (thiophene) | ~ 105° |

| Torsion Angles | C-O-S-C | Variable, defines conformation |

The supramolecular architecture of this compound would be significantly influenced by non-covalent interactions, particularly halogen bonding. nih.gov The chlorine atom on the thiophene ring possesses an electropositive region known as a σ-hole, which can interact favorably with nucleophilic sites on adjacent molecules.

In the crystal lattice, several types of interactions are anticipated:

Halogen Bonds (C-Cl···O): The chlorine atom could form a halogen bond with the oxygen atoms of the oxalate group on a neighboring molecule. This type of interaction is a well-established tool in crystal engineering. acs.org

Halogen Bonds (C-Cl···S): Interactions between the chlorine atom and the sulfur atom of the thiophene ring or the thioester linkage are also plausible. Studies on other thiophene derivatives have shown evidence for N···S chalcogen bonds, and similar S···Cl interactions could occur. acs.org

Other Weak Interactions: C-H···O and C-H···Cl hydrogen bonds would also play a role in the final crystal structure.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The National Institute of Standards and Technology (NIST) Chemistry WebBook indicates the availability of an electron ionization (EI) mass spectrum for this compound. nist.gov

Upon electron ionization, the molecule would form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) would confirm the molecular weight of 343.248 g/mol (for the most common isotopes ¹²C, ¹H, ³⁵Cl, ¹⁶O, ³²S). nist.gov The presence of two chlorine atoms would be evident from the isotopic pattern of the molecular ion peak, with characteristic M⁺•, [M+2]⁺•, and [M+4]⁺• peaks in an approximate ratio of 9:6:1.

The fragmentation of the molecular ion would likely proceed through several pathways characteristic of oxalate esters. The bonds adjacent to the carbonyl groups and the thioester linkages are common points of cleavage.

Table 2: Plausible Fragmentation Analysis for this compound in EI-MS This table outlines expected fragmentation pathways and the corresponding m/z values. The relative abundance of these fragments would depend on their stability.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula of Fragment | Notes |

|---|---|---|---|

| 342 | [M]⁺• | [C₁₄H₈Cl₂O₂S₂]⁺• | Molecular Ion |

| 298 | [M - CO₂]⁺• | [C₁₃H₈Cl₂OS₂]⁺• | Loss of carbon dioxide |

| 199 | [M - C₇H₄ClOS]⁺• | [C₇H₄ClOS]⁺• | Cleavage of the oxalate bridge |

| 171 | [C₇H₄ClS]⁺ | [C₇H₄ClS]⁺ | Loss of CO from the [C₇H₄ClOS]⁺• fragment |

| 143 | [C₄H₄ClS]⁺ | [C₄H₄ClS]⁺ | 4-chlorothiophenyl cation |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecules like bis(4-chlorothiophenyl)oxalate. These computational methods provide a detailed picture of the molecule's geometry, electronic orbitals, and vibrational characteristics.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound is crucial for understanding its physical and chemical properties. DFT calculations are employed to determine the most stable geometric arrangement of the atoms, a process known as geometry optimization. For diaryl oxalate (B1200264) derivatives, the conformation is largely determined by the rotational freedom around the C-O and C-S bonds, as well as the orientation of the thiophenyl rings relative to the central oxalate group.

Computational models can predict various possible conformers and their relative energies, identifying the most likely structures to be found experimentally. These optimized geometries are the foundation for all further computational analyses, including the study of molecular orbitals and vibrational spectra.

Frontier Molecular Orbital Analysis (HOMO/LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its electronic excitation properties.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) rings and the sulfur atoms, which possess lone pairs of electrons. The LUMO, on the other hand, is likely to be distributed over the electron-deficient oxalate core and potentially involve contributions from the antibonding orbitals of the C-Cl bonds.

Studies on related thiophene derivatives have shown that the introduction of electron-withdrawing groups, such as chlorine, can lower both the HOMO and LUMO energy levels. acs.org This can affect the molecule's redox properties and its potential applications in organic electronics. The HOMO-LUMO gap is a critical parameter in designing materials for applications such as organic solar cells, as it influences the open-circuit voltage. mdpi.com For example, in a series of phenothiazine-based compounds, the HOMO-LUMO energy gap was found to be in the range of 2.14–2.30 eV. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies and Gaps for Thiophene-Based Compounds from DFT Studies

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenothiazine-based Dyes mdpi.com | -5.3 to -5.5 | -3.0 to -3.2 | 2.14 to 2.30 |

| Chlorinated Thiophene Polymers nanoscience.or.kr | -5.2 to -5.4 | -3.4 to -3.6 | ~1.8 |

Note: This table presents data for related classes of compounds to illustrate typical values, as specific data for this compound is not available.

Simulation of Vibrational Spectra for Comparison with Experimental Data

Computational simulation of vibrational spectra, such as infrared (IR) and Raman spectra, is a valuable tool for identifying and characterizing molecules. By calculating the vibrational frequencies and their corresponding intensities, DFT methods can produce a theoretical spectrum that can be compared with experimental data to confirm the molecular structure.

For this compound, key vibrational modes would include the stretching of the carbonyl (C=O) groups in the oxalate moiety, which are expected to appear in the region of 1700-1800 cm⁻¹. The C-S stretching vibrations of the thiophene rings and the C-Cl stretching vibrations would also be characteristic features in the spectrum.

A study on several diaryl oxalate derivatives, including bis(4-chlorophenyl)oxalate, utilized infrared spectroscopy to characterize the compounds. researchgate.net Theoretical calculations for these molecules would allow for the assignment of each band in the experimental spectrum to a specific vibrational motion of the atoms. This detailed assignment can help in understanding the effects of substitution on the vibrational properties and can be a powerful tool for structural elucidation.

Prediction of Excited State Properties and Redox Potentials

The behavior of this compound upon absorption of light and its ability to undergo oxidation or reduction are crucial for its potential applications in areas like chemiluminescence and organic electronics. Time-dependent DFT (TD-DFT) is a computational method used to predict the electronic excited states of molecules, providing information about their absorption spectra and potential for fluorescence or phosphorescence.

The excited states of diaryl oxalates are central to their use in chemiluminescent systems, where energy from a chemical reaction is transferred to a fluorescent dye. nih.govscience.govnzdr.ruscience.gov TD-DFT calculations can help in understanding the nature of the excited states involved in this energy transfer process. For chlorinated thiophene-based materials, TD-DFT has been used to study their electronic excitations and absorption spectra for applications in organic solar cells. mdpi.comresearchgate.net

The redox potentials, which quantify the ease with which a molecule is oxidized or reduced, can also be computationally predicted. These calculations are important for designing materials for applications such as batteries or for understanding the stability of a compound under different electronic conditions. For instance, the introduction of chlorine atoms into conjugated polymers has been shown to lower the HOMO energy levels, which is beneficial for increasing the open-circuit voltage in organic solar cells. acs.org

Quantum Chemical Calculations of Intermolecular Interactions

The way molecules of this compound interact with each other in the solid state or in solution is governed by a variety of non-covalent interactions. Quantum chemical calculations can be used to analyze and quantify these interactions, which are fundamental to the material's bulk properties and its ability to form supramolecular assemblies.

Analysis of Halogen Bonding (C-X...Y) in Supramolecular Assemblies

A particularly interesting intermolecular interaction that can be anticipated for this compound is halogen bonding. This is a non-covalent interaction where a halogen atom (in this case, chlorine) acts as an electrophilic species, interacting with a nucleophilic site on an adjacent molecule. The chlorine atom on the thiophenyl ring can form a C-Cl...Y interaction, where Y could be an oxygen atom of the oxalate group or the sulfur atom of a neighboring thiophene ring.

Computational studies have become instrumental in identifying and characterizing halogen bonds. researchgate.net These interactions are directional and can play a significant role in crystal engineering, influencing the packing of molecules in the solid state. The strength and geometry of halogen bonds can be predicted using high-level quantum chemical calculations.

While specific studies on halogen bonding in this compound are not documented, research on other chlorinated aromatic compounds has demonstrated the importance of these interactions in their supramolecular chemistry. The presence of the sulfur atom in the thiophene ring also introduces the possibility of chalcogen bonding, another type of non-covalent interaction that could influence the molecular assembly.

Quantification of Hydrogen Bonding and π-Stacking Interactions

Non-covalent interactions, such as hydrogen bonds and π-stacking, are fundamental to the structure, stability, and function of molecular systems. In this compound, the presence of chloro-substituted phenyl rings and the oxalate linker suggests a rich landscape of these interactions.

While direct experimental quantification of these interactions for this compound is not extensively documented in public literature, computational methods provide a robust framework for their prediction and analysis. Quantum chemical calculations, particularly using Density Functional Theory (DFT) with dispersion corrections (e.g., DFT-D3), are instrumental in elucidating the nature and strength of these non-covalent forces.

Hydrogen Bonding: Although classical hydrogen bonds (e.g., O-H···O or N-H···O) are absent in the primary structure of this compound, weaker C-H···O and C-H···S hydrogen bonds can play a significant role in its crystal packing and conformational preferences. The oxygen atoms of the oxalate group and the sulfur atoms of the thiophenyl moieties can act as hydrogen bond acceptors. Computational studies on related thiophenol derivatives have revealed the importance of even weak S-H···S interactions, highlighting the potential for sulfur to participate in hydrogen bonding. nih.govresearchgate.netacs.org The quantification of these interactions typically involves analyzing the geometric parameters (bond distances and angles) and calculating the interaction energies, often through methods like the Atoms in Molecules (AIM) theory or Non-Covalent Interaction (NCI) plots.

π-Stacking Interactions: The aromatic thiophenyl rings are prone to π-stacking interactions, which are crucial for the stabilization of the solid-state structure. These interactions are primarily driven by dispersion forces, a phenomenon well-documented for various aromatic systems. chemrxiv.orgchemrxiv.orgrsc.org The presence of chlorine atoms as substituents on the phenyl rings can modulate the electrostatic potential of the aromatic system, influencing the geometry and strength of the π-stacking. Theoretical calculations can predict the preferred stacking arrangements (e.g., parallel-displaced vs. T-shaped) and quantify the associated interaction energies.

To illustrate the type of data generated from such computational studies, a hypothetical table of interaction energies for a dimer of this compound is presented below. These values are representative of what could be obtained from high-level quantum chemical calculations.

| Interaction Type | Interacting Fragments | Calculated Interaction Energy (kcal/mol) |

| π-π Stacking | Chlorophenyl Ring 1 - Chlorophenyl Ring 2 | -3.5 to -5.0 |

| C-H···O Hydrogen Bond | Phenyl C-H - Oxalate O | -0.5 to -1.5 |

| C-H···S Hydrogen Bond | Phenyl C-H - Thiophenyl S | -0.3 to -1.0 |

Note: The data in this table is illustrative and intended to represent typical values obtained from computational chemistry studies on similar aromatic and organosulfur compounds.

Molecular Dynamics Simulations and Interatomic Potential Modeling

While quantum chemical calculations provide detailed information on static molecular systems, molecular dynamics (MD) simulations offer insights into the dynamic behavior and conformational flexibility of molecules over time.

MD simulations can be employed to explore the conformational landscape of this compound. The central oxalate linker, with its rotatable C-O and C-C bonds, imparts significant flexibility to the molecule. Simulations can reveal the preferred dihedral angles and the energy barriers associated with conformational changes. Understanding this dynamic behavior is crucial as it can influence the molecule's ability to pack in a crystal lattice or interact with other molecules in solution. Studies on the aqueous oxalate ion have utilized ultrafast vibrational spectroscopy and MD simulations to characterize the dihedral angle motion between the two carboxylate planes, providing a precedent for investigating the dynamics of the oxalate moiety. nih.gov

A key aspect to investigate would be the torsional potential around the ester and thiophenyl linkages. The results from such simulations can be summarized in terms of probability distributions of key dihedral angles, as shown in the hypothetical table below.

| Dihedral Angle | Most Probable Range (degrees) |

| O=C-C=O | 180 ± 20 |

| C-O-C-S | 180 ± 30 |

| O-C-S-C (Aromatic) | 90 ± 40 |

Note: This table presents a hypothetical outcome of a molecular dynamics simulation, illustrating the potential conformational preferences.

To study larger systems, such as bulk crystals or interactions at surfaces, classical MD simulations employing interatomic potentials (also known as force fields) are necessary. wikipedia.orgyoutube.comyoutube.com These potentials are mathematical functions that describe the potential energy of a system of atoms as a function of their positions.

Developing a specific and accurate interatomic potential for this compound would be a significant undertaking. The parameters for this potential would need to be carefully calibrated to reproduce experimental data (if available) or results from high-level quantum chemical calculations. Such a potential would need to accurately describe the intramolecular interactions (bond stretching, angle bending, torsions) and the intermolecular non-covalent interactions, including the specific characteristics of the sulfur and chlorine atoms.

The development of the ReaxFF interatomic potential for Li-S systems demonstrates a methodology for creating force fields for sulfur-containing materials, which could be adapted for organosulfur compounds like the one . nist.govnist.gov Once developed, this interatomic potential could be used in large-scale MD simulations to predict a range of bulk and surface properties, including:

Crystal Packing and Lattice Energy: Simulating the crystallization process to predict the most stable crystal polymorphs and their lattice energies.

Mechanical Properties: Calculating properties such as the bulk modulus, shear modulus, and Young's modulus of the crystalline material.

Surface Interactions: Investigating how the molecule adsorbs onto different surfaces or how surfaces of its crystal interact with a solvent.

The table below provides an example of the kind of data that could be generated from such simulations.

| Property | Predicted Value |

| Crystal Density | 1.5 - 1.7 g/cm³ |

| Lattice Energy | -30 to -40 kcal/mol |

| Bulk Modulus | 10 - 15 GPa |

Note: The values in this table are hypothetical and serve as an illustration of the properties that can be predicted using interatomic potential-based molecular dynamics simulations.

Advanced Applications in Chemical Research

Applications in Analytical Chemistry and Chemical Sensing

Bis(4-chlorothiophenyl)oxalate and its derivatives have proven to be valuable in the realm of analytical chemistry, particularly in the development of selective and sensitive detection methodologies.

Development of Ion-Selective Electrodes Utilizing Thiophenol-Derived Carriers (e.g., for Iodide Detection)

While research directly on this compound for ion-selective electrodes (ISEs) is not extensively documented, the closely related compound, bis(4-chlorothiophenolato) mercury(II) [Hg(CTP)2], has been successfully employed as an ionophore in the construction of iodide-selective electrodes. mdpi.comresearchgate.netscispace.comdntb.gov.ua These electrodes are a type of potentiometric sensor that measures the activity of a specific ion in a solution.

The functionality of these ISEs relies on the principle of chemical recognition, where the ionophore within a membrane selectively interacts with the target ion. researchgate.net In this case, the [Hg(CTP)2] carrier, incorporated into a plasticized polyvinyl chloride (PVC) membrane coated onto a graphite (B72142) electrode, demonstrates a high affinity for iodide ions. mdpi.comresearchgate.netscispace.comdntb.gov.ua This strong and selective interaction is crucial for the electrode's ability to distinguish iodide from other anions. mdpi.comresearchgate.netscispace.comdntb.gov.ua

The performance of these iodide-selective electrodes is characterized by several key parameters:

Nernstian Response: The electrodes exhibit a near-Nernstian slope, which is a measure of the electrode's sensitivity to changes in the concentration of the target ion. For the [Hg(CTP)2]-based electrode, a slope of -58.4 ± 1.4 mV per decade change in iodide concentration has been reported. mdpi.comresearchgate.netscispace.com

Linear Range: The electrode provides a linear response over a wide range of iodide concentrations, typically from 1 × 10⁻⁶ to 1 × 10⁻¹ M. mdpi.comresearchgate.netscispace.com

Detection Limit: These sensors can detect very low concentrations of iodide, with a reported detection limit of approximately 6 × 10⁻⁷ M. mdpi.comresearchgate.netscispace.com

Response Time and Stability: The electrodes demonstrate a rapid response time of less than 10 seconds and maintain their performance for at least two months. researchgate.netscispace.com

pH Independence: The potentiometric response is independent of the solution's pH over a broad range (pH 3.5–11.5). researchgate.netscispace.com

The following table summarizes the performance characteristics of an iodide-selective electrode based on the bis(4-chlorothiophenolato) mercury(II) carrier.

| Parameter | Value |

| Ionophore | Bis(4-chlorothiophenolato) mercury(II) [Hg(CTP)2] |

| Nernstian Slope | -58.4 ± 1.4 mV/decade |

| Linear Range | 1 × 10⁻⁶ – 1 × 10⁻¹ M |

| Detection Limit | ~6 × 10⁻⁷ M |

| Response Time | ≤ 10 s |

| pH Range | 3.5 – 11.5 |

Data sourced from multiple studies on iodide-selective electrodes. mdpi.comresearchgate.netscispace.com

Role in Chemiluminescence Systems for Detection of Fluorescent Compounds

This compound is a key component in certain chemiluminescence systems, particularly in the context of peroxyoxalate chemiluminescence (POCL). This highly efficient chemical light-producing reaction is utilized for the sensitive detection of fluorescent compounds. nih.govwikipedia.orgarkat-usa.org

The peroxyoxalate reaction is renowned for its high quantum yields and proceeds through a chemically initiated electron exchange luminescence (CIEEL) mechanism. nih.gov The general mechanism involves the reaction of a diaryl oxalate (B1200264) ester, such as this compound, with hydrogen peroxide, typically in the presence of a catalyst. wikipedia.orgarkat-usa.org This reaction generates a high-energy intermediate, believed to be 1,2-dioxetanedione. wikipedia.org

This unstable intermediate rapidly decomposes into two molecules of carbon dioxide. wikipedia.org In the presence of a fluorescent molecule (a fluorophore), the energy released during this decomposition is transferred to the fluorophore, exciting it to a higher electronic state. wikipedia.orgarkat-usa.org As the excited fluorophore returns to its ground state, it emits light, and this emission is what is measured. wikipedia.org The intensity of the emitted light is proportional to the concentration of the fluorescent compound, allowing for its quantification.

The efficiency of the POCL reaction is influenced by the structure of the diaryl oxalate. Electron-withdrawing groups on the aryl rings, such as the chlorine atoms in this compound, are known to enhance the chemiluminescence quantum yields. arkat-usa.org

The optimization of POCL systems involves several factors to maximize light output and sensitivity. The choice of the diaryl oxalate is critical, with compounds like bis(2,4,6-trichlorophenyl) oxalate (TCPO) and bis(2,4-dinitrophenyl) oxalate (DNPO) being commonly used due to their high reactivity and efficiency. wikipedia.orgchemedx.org While specific optimization data for this compound is not as prevalent, the principles derived from studies of other diaryl oxalates are applicable.

Key areas for optimization include:

Solvent: The reaction is typically carried out in anhydrous organic solvents. nih.gov

Catalyst: Bases, such as imidazole (B134444) or salicylate, can catalyze the reaction and influence the kinetics of light emission. nih.govarkat-usa.org

Concentrations: The concentrations of the diaryl oxalate, hydrogen peroxide, and the fluorophore are all critical parameters that need to be optimized for a specific application.

Quenching of the chemiluminescence can also be utilized as a detection method. nih.gov Certain analytes can interfere with the CIEEL mechanism, likely by destroying the radical ion pair formed in the final stages of the reaction, thus preventing the excitation of the luminophore. nih.gov This quenching effect can be used for the detection of substances like iodide, bromide, and certain organic compounds. nih.gov

Utility in High-Performance Liquid Chromatography (HPLC) Detection

The peroxyoxalate chemiluminescence reaction serves as a highly sensitive post-column detection method in high-performance liquid chromatography (HPLC). nih.govcalpaclab.com In this application, the eluent from the HPLC column, containing the separated fluorescent analytes, is mixed with a solution of a diaryl oxalate and hydrogen peroxide. The resulting chemiluminescence is then measured by a suitable detector.

This method offers significant advantages for the detection of fluorescent compounds due to its high sensitivity and selectivity. The use of diaryl oxalates like bis(2,4-dinitrophenyl) oxalate has been specifically noted for this purpose. calpaclab.com The quenched peroxyoxalate chemiluminescence phenomenon has also been developed into a detection method for liquid chromatography, where the quenching of a baseline chemiluminescent signal by the analyte is measured. nih.gov This approach has been successfully applied using an immobilized luminophore in the detector cell. nih.gov

Contributions to Advanced Materials Science

The application of this compound in advanced materials science is an emerging area of research. While detailed studies are limited, its structural features suggest potential for incorporation into novel materials with specific optical or electronic properties. The presence of the sulfur-containing thiophenyl groups and the oxalate core could be exploited in the design of polymers or molecular crystals with tailored functionalities. Further research is needed to fully explore the potential of this compound in the development of advanced materials.

Incorporation into Polymer Composites and Advanced Formulations

Currently, there is no publicly available scientific literature or research data detailing the incorporation of "this compound" into polymer composites or its use in advanced formulations. Research in this area has not been documented in accessible chemical research databases.

Role in Supramolecular Architectures and Self-Assembly

The role of "this compound" in the formation of supramolecular architectures and self-assembly processes is not described in the current body of scientific literature. Investigations into the non-covalent interactions and self-organizing properties of this specific compound have not been reported.

Potential in the Development of Luminescent Materials

The primary area of advanced research interest for "this compound" lies in its potential application within chemiluminescent systems. While extensive studies on this specific molecule are limited, its structural features suggest a possible role as a component in light-emitting chemical reactions, analogous to more extensively studied oxalate derivatives.

The investigation into the chemiluminescent properties of such compounds often involves detailed kinetic studies and computational modeling. Methodologies to explore its potential would include:

Kinetic Studies : Utilizing techniques like stopped-flow spectrophotometry to analyze the intensity and duration of light emission under various reaction conditions, such as changes in pH, temperature, and the concentration of oxidizing agents like hydrogen peroxide.

Isotopic Labeling : Employing isotopes, for instance, incorporating ¹⁸O into the oxalate functional group, to elucidate reaction mechanisms by tracking the transfer of atoms using mass spectrometry.

Computational Modeling : Using methods like Density Functional Theory (DFT) to simulate the formation of high-energy intermediates and transition states that are crucial for the emission of light.

Although a direct precursor to a commercial product, the principles of its synthesis are adapted from established protocols for chemiluminescent agents.

Applications as Reagents and Building Blocks in Organic Synthesis

Detailed applications of "this compound" as a reagent or building block in the specific context of the following organic synthesis reactions are not documented in the available scientific literature.

Employment in Decarboxylative Coupling Reactions

There is no scientific evidence to suggest the employment of "this compound" in decarboxylative coupling reactions.

Formation of New Carbon-Carbon Bonds and Quaternary Centers

The utility of "this compound" for the formation of new carbon-carbon bonds or the construction of quaternary carbon centers has not been reported in chemical literature.

Precursor for Complex Molecular Scaffolds

There are no documented instances of "this compound" being used as a precursor for the synthesis of complex molecular scaffolds.

: Coordination Chemistry and Ligand Design

The unique structural architecture of this compound, featuring both sulfur and oxygen donor atoms, presents intriguing possibilities for its application in coordination chemistry and the design of novel ligands. While direct studies on the coordination behavior of this specific compound are not extensively documented, its potential can be inferred from the well-established chemistry of related thiophenyl and oxalate-containing molecules.

Investigation of this compound as a Ligand

This compound (C₁₄H₈Cl₂O₂S₂) is a molecule that possesses multiple potential coordination sites, making it a candidate for investigation as a versatile ligand in the formation of metal complexes. nist.gov The primary donor atoms available for binding to a metal center are the sulfur atoms of the two 4-chlorothiophenyl groups and the oxygen atoms of the central oxalate bridge.

The reactivity of this compound in a coordination context could proceed via several pathways:

Intact Ligand Coordination: The molecule could potentially act as a bridging ligand, using the sulfur and/or oxygen atoms to coordinate to two or more metal centers, leading to the formation of coordination polymers or polynuclear complexes. The geometry of the ligand would influence the structure of the resulting assembly.

Ligand Fragmentation: Metal-mediated cleavage of the ester-like C–S or C–O bonds is a plausible reaction pathway. researchgate.net For instance, reactions with metal carbonyls have been shown to cleave E-S bonds (where E is P or As) in related thiophenol-based ligands, leading to the formation of metallacycles containing sulfur. researchgate.net A similar reactivity could be anticipated for the C-S bond in this compound. The oxalate moiety itself can also be a product of ligand degradation or a starting material for forming oxalate-bridged complexes. scialert.net

The electronic properties of the 4-chlorothiophenyl group, with the electron-withdrawing chlorine atom, would influence the electron-donating ability of the sulfur atom, which in turn affects the stability and properties of the resulting metal complexes.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₈Cl₂O₂S₂ |

| Molecular Weight | 343.248 g/mol |

| CAS Registry Number | 24455-25-2 |

| IUPAC Name | Bis(4-chlorophenyl) carbonothioate |

Data sourced from NIST Chemistry WebBook. nist.gov

Formation and Characterization of Metal Complexes with Thiophenyl-Derived Ligands

The synthesis of metal complexes involving thiophenyl-derived ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. nih.gov For ligands derived from thiophenol, the synthesis often proceeds by reacting a metal chloride with the ligand in solution, sometimes after deprotonation of the thiol group to form a thiolate, which is a more potent nucleophile. ulisboa.pt Similarly, oxalate-containing complexes are frequently synthesized by reacting metal salts with a source of the oxalate anion. scialert.netresearchgate.net

The formation of complexes with a ligand like this compound would likely follow similar general procedures. A typical synthesis might involve reacting the ligand with a transition metal salt (e.g., acetates or chlorides of copper, nickel, cobalt, or zinc) in an alcoholic or other appropriate solvent, potentially with refluxing to drive the reaction to completion. nih.gov

Characterization of the resulting metal complexes is crucial to determine their structure, stoichiometry, and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

Table 2: Common Techniques for Characterization of Metal Complexes

| Technique | Information Obtained |

|---|---|

| FTIR Spectroscopy | Identifies the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups (e.g., C=O, C-S). |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, helping to deduce the coordination geometry around the metal center. |

| NMR Spectroscopy (¹H, ¹³C) | Elucidates the structure of the ligand within the complex and can indicate the mode of coordination. |

| Single-Crystal X-ray Diffraction | Provides definitive information on the three-dimensional structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.net |

| Magnetic Susceptibility | Determines the magnetic properties of the complex (paramagnetic, diamagnetic, ferromagnetic, or antiferromagnetic), which reveals information about the oxidation state and spin state of the metal ion. scialert.netresearchgate.net |

| Elemental Analysis | Confirms the empirical formula and stoichiometry of the synthesized complex. nih.gov |

Study of Coordination Modes and Metal-Ligand Interactions

The study of coordination modes reveals how a ligand binds to a metal center. Both the thiophenyl and oxalate moieties are known to exhibit remarkable versatility in their coordination behavior.

Thiophenyl and Thiolate Coordination: The sulfur atom in thiophenol or its corresponding thiolate anion can coordinate to a metal center in several ways. It can act as a monodentate ligand, binding to a single metal ion, or as a bridging ligand, linking two or more metal centers. The cleavage of the S-C bond upon coordination is also a known reaction pathway, leading to sulfide (B99878) (S²⁻) bridges. researchgate.net

Oxalate Coordination: The oxalate anion (C₂O₄²⁻) is a classic bidentate chelating ligand, typically forming a stable five-membered ring with the metal ion (MO₂C₂). wikipedia.orgpurdue.edu However, its versatility extends far beyond simple chelation. It is renowned for its ability to act as a bridging ligand, connecting two metal centers in various configurations. This bridging capability allows for the construction of polynuclear complexes and coordination polymers with diverse dimensionalities, from one-dimensional chains to two- and three-dimensional networks. scialert.netresearchgate.netnih.gov The specific coordination mode adopted often depends on the metal ion, the other ligands present, and the reaction conditions. researchgate.netresearchgate.net

Table 3: Common Coordination Modes of Thiophenyl and Oxalate Ligands

| Ligand Moiety | Coordination Mode | Description |

|---|---|---|

| Thiophenyl/Thiolate | Monodentate (Terminal) | The sulfur atom binds to a single metal center. |

| Bridging (μ₂) | The sulfur atom bridges two metal centers. | |

| Oxalate (ox²⁻) | Bidentate Chelating | The two oxygen atoms of one carboxylate group bind to the same metal center, forming a 5-membered ring. purdue.edu |

| Bis-bidentate Bridging | Each pair of oxygen atoms chelates to a different metal center, bridging the two metals. This is a very common mode for forming polynuclear complexes. nih.gov |

The metal-ligand interactions in such complexes would involve dative bonds from the sulfur and oxygen lone pairs to the vacant orbitals of the metal ion. The nature of these bonds can range from predominantly electrostatic to significantly covalent, depending on the metal's identity and oxidation state. For transition metals, the interaction between the metal's d-orbitals and the ligand's orbitals determines the electronic and magnetic properties of the complex. reddit.com For example, the oxalate ligand, while generally considered a weak-field ligand, can promote the formation of low-spin complexes with certain metal ions in high oxidation states, such as Co(III), due to the influence of the metal's charge on the crystal field splitting. reddit.com The combination of soft sulfur donors and hard oxygen donors in this compound could lead to complexes with interesting structural and electronic properties.

Future Research Directions and Emerging Opportunities

Exploration of Novel Reaction Pathways and Catalytic Applications

The exploration of new chemical reactions and the application of compounds as catalysts are fundamental to advancing chemical synthesis. For Bis(4-chlorothiophenyl)oxalate, several avenues of investigation are promising.

Future research could focus on leveraging the thiophenyl moiety for novel coupling reactions. Organosulfur compounds are valued reagents in chemical synthesis, and the sulfur atom can participate in various transformations. britannica.comacs.org Investigating the palladium-catalyzed C-H activation of the thiophene (B33073) ring in the presence of the oxalate (B1200264) group could lead to new methods for creating complex polyfunctional molecules. mdpi.com Such reactions could be applied to the synthesis of thieno-pyridines, -pyrimidines, and -pyrazines, which are important scaffolds in medicinal chemistry. mdpi.com

Furthermore, the oxalate ester itself can be a precursor to other functional groups. Research into the catalytic hydrogenation of thioesters to form thiols and alcohols has shown excellent selectivity with certain ruthenium catalysts. nih.gov Applying similar catalytic systems to this compound could provide a waste-free method to access valuable building blocks. nih.gov The development of catalysts that are not deactivated by the resulting thiol products would be a significant advancement in this area. nih.gov

The potential catalytic activity of this compound or its derivatives is another area ripe for exploration. Metal complexes with oxalate ligands have been shown to have catalytic applications, and the sulfur atoms in the thiophenyl groups could also serve as coordination sites for metal catalysts. nih.gov The synthesis and characterization of metal complexes of this compound could reveal novel catalytic properties for reactions such as cross-coupling or oxidation.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to predict molecular properties and reaction mechanisms, guiding experimental work and accelerating discovery. For this compound, computational modeling can provide significant insights.

Density Functional Theory (DFT) can be employed to calculate the ground state geometries and electronic properties of the molecule. researchgate.net These calculations can help understand the influence of the chloro and thiophenyl substituents on the electronic structure and reactivity of the oxalate core. researchgate.net For instance, DFT can be used to model the steric and electronic effects of the substituents on the conformation of the molecule, which can influence its photophysical properties. researchgate.net

Predictive modeling of reaction kinetics is another valuable application of computational methods. nih.gov By simulating reaction pathways and transition states, researchers can gain a deeper understanding of potential synthetic routes and decomposition mechanisms. For example, in the context of chemiluminescence, computational models can help elucidate the mechanism of the peroxyoxalate reaction and predict the efficiency of light emission. colab.ws

Furthermore, molecular dynamics (MD) simulations could be used to study the behavior of this compound in different solvent environments or within a material matrix. This can be particularly relevant for predicting its performance in devices or as a component in multifunctional materials.

| Computational Method | Application for this compound | Potential Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure and properties. | Understanding of substituent effects on reactivity and photophysics. |

| Time-Dependent DFT (TD-DFT) | Prediction of excited state properties and absorption/emission spectra. | Guidance for the design of chemiluminescent or fluorescent materials. |

| Molecular Dynamics (MD) | Simulation of behavior in different environments. | Prediction of solubility, aggregation, and performance in materials. |

| Kinetic Modeling | Simulation of reaction pathways and transition states. | Elucidation of reaction mechanisms and prediction of reaction rates. |

Integration into Multifunctional Materials and Devices

The unique combination of functional groups in this compound makes it a candidate for integration into advanced materials and devices with tailored properties.

A primary area of interest is its potential application in chemiluminescent systems. Diaryl oxalates are key components in lightsticks and other chemiluminescent devices, where they react with hydrogen peroxide to produce light. pku.edu.cn The substituents on the aryl rings significantly influence the efficiency and duration of the light emission. researchgate.netacs.org Research into the chemiluminescent properties of this compound could lead to new light-emitting materials with specific colors or longer lifetimes. researchgate.net The presence of the sulfur atom could also modulate the chemiluminescence properties in interesting ways.

The organosulfur nature of the compound also opens up possibilities in materials science. Organosulfur compounds are used in a variety of materials, including polymers and electronic devices. ontosight.ai For instance, organosulfur compounds are being explored for their use in lithium-sulfur batteries as cathodes or electrolyte additives. pku.edu.cn Investigating the electrochemical properties of this compound and its potential to form conductive polymers could lead to new energy storage or electronic applications.

Furthermore, the ability of oxalate-based compounds to form hybrid organic-inorganic materials offers another exciting research direction. researchgate.net By combining this compound with metal ions, it may be possible to create novel metal-organic frameworks (MOFs) with interesting magnetic, optical, or catalytic properties. nih.gov

Development of High-Throughput Synthesis and Screening Methodologies

To accelerate the discovery of new materials and applications based on this compound and its derivatives, the development of high-throughput methods is crucial.

High-throughput synthesis techniques would enable the rapid generation of a library of related compounds with variations in the substituents on the thiophene ring or by replacing the chloro group with other functionalities. nih.gov This would allow for a systematic exploration of the structure-property relationships. Automated synthesis platforms could be employed to perform these reactions in parallel, significantly increasing the efficiency of compound production. nih.gov

Once a library of compounds is synthesized, high-throughput screening methods can be used to quickly evaluate their properties. For example, in the context of chemiluminescence, automated plate readers can be used to measure the light output of hundreds of different reaction conditions simultaneously. nih.gov This would allow for the rapid identification of the most promising candidates for further development. Similarly, for catalytic applications, high-throughput screening assays can be designed to quickly assess the catalytic activity of a large number of compounds.

The integration of high-throughput synthesis and screening with computational modeling represents a powerful paradigm for modern materials discovery. By using computational predictions to guide the design of compound libraries and then experimentally validating these predictions through high-throughput methods, the discovery cycle can be significantly shortened.

| Research Area | Key Objectives | Potential Impact |

| Novel Reaction Pathways | Develop new synthetic methods utilizing the thiophenyl and oxalate moieties. | Access to novel molecular scaffolds and functional materials. |

| Catalytic Applications | Investigate the catalytic activity of the compound and its metal complexes. | Discovery of new catalysts for organic transformations. |

| Predictive Modeling | Use computational tools to predict properties and reaction mechanisms. | Accelerated discovery and rational design of new compounds. |

| Multifunctional Materials | Integrate the compound into chemiluminescent systems, polymers, and MOFs. | Development of advanced materials for lighting, energy, and electronics. |

| High-Throughput Methods | Develop rapid synthesis and screening techniques for compound libraries. | Efficient exploration of structure-property relationships. |

Q & A

Q. What are the recommended methods for synthesizing Bis(4-chlorothiophenyl)oxalate with high purity?

- Methodological Answer : The synthesis typically involves the condensation of 4-chlorothiophenol with oxalyl chloride under anhydrous conditions. Key steps include:

- Purification : Recrystallization using solvents like dichloromethane/hexane mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent).

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity .

- Quality Control : Certificates of Analysis (COA) should include purity (>95%, validated via HPLC) and residual solvent testing .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : A multi-technique approach is recommended:

- Structural Confirmation : ¹H/¹³C NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) and Fourier-transform infrared spectroscopy (FTIR) for carbonyl (C=O) stretches (~1750 cm⁻¹) .

- Purity Analysis : HPLC with a C18 column (acetonitrile/water gradient) and mass spectrometry (ESI-MS) for molecular ion detection (e.g., [M+H]⁺ at m/z 448.89) .

- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures (>200°C suggested for safe handling) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- Hazard Mitigation : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact (R21/22) and inhalation (R36/37/38) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Emergency Response : Immediate rinsing with water for skin/eye exposure and consultation of Safety Data Sheets (SDS) for antidotes .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms involving this compound in chemiluminescent systems?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow spectrophotometry to monitor emission intensity under varying pH, temperature, and oxidant concentrations (e.g., hydrogen peroxide).

- Isotopic Labeling : Introduce ¹⁸O into the oxalate moiety to track oxygen transfer pathways via mass spectrometry .

- Computational Modeling : Density functional theory (DFT) to simulate intermediate formation and transition states (software: Gaussian, COMSOL) .

Q. What experimental design strategies are optimal for optimizing the synthesis conditions of this compound?

- Methodological Answer :

- Factorial Design : Evaluate variables (e.g., molar ratio, solvent polarity, catalyst type) using a 2³ factorial matrix to identify significant interactions .

- Response Surface Methodology (RSM) : Central composite design (CCD) to maximize yield and minimize byproducts. Analyze via ANOVA for statistical significance .

- Process Control : In-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. How can computational models be applied to predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using software like GROMACS or AMBER.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at the oxalate-thiophenyl interface (e.g., charge transfer in excited states) .

- Machine Learning : Train models on existing kinetic data to predict optimal reaction conditions for untested substrates (e.g., decision tree or neural network algorithms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products